molecular formula C12H10O2 B7965419 7-Methyl-2-naphthalenecarboxylic acid

7-Methyl-2-naphthalenecarboxylic acid

Cat. No.: B7965419
M. Wt: 186.21 g/mol
InChI Key: WBCZIZCMFWRDIJ-UHFFFAOYSA-N
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Description

7-Methyl-2-naphthalenecarboxylic acid is an aromatic carboxylic acid derivative of naphthalene. This compound features a methyl group at the 7th position and a carboxylic acid group at the 2nd position on the naphthalene ring. Naphthalene derivatives are known for their diverse biological activities and are widely studied in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-naphthalenecarboxylic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 7-methylnaphthalene with a suitable acylating agent, followed by oxidation to introduce the carboxylic acid group. Another method involves the condensation of m-tolualdehyde with 3-cyanopropionaldehyde dimethyl acetal, followed by cyclodehydration .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, utilizing catalysts such as aluminum chloride (AlCl3) under controlled conditions. The subsequent oxidation step can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to yield the desired carboxylic acid .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methyl-2-naphthalenecarboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with naphthalene-based structures.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The naphthalene ring structure allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of the methyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 7th position can affect the compound’s steric and electronic properties, making it distinct from other naphthalene derivatives .

Properties

IUPAC Name

7-methylnaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-8-2-3-9-4-5-10(12(13)14)7-11(9)6-8/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCZIZCMFWRDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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